2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid
描述
2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid is a sulfur-containing heterocyclic compound characterized by a 1,4-thiazinane ring system with a sulfone group (1,1-dioxo substitution) and a branched 3-methylbutanoic acid side chain. Its molecular formula is C₉H₁₇NO₄S, with a molecular weight of 235.3 g/mol . Its structural uniqueness lies in the combination of the sulfone-functionalized thiazinane ring and the methyl-substituted carboxylic acid moiety, which may confer distinct physicochemical and biological properties compared to simpler aliphatic or aromatic acids.
属性
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)8(9(11)12)10-3-5-15(13,14)6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFROBWBWLBKUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid, also known as a thiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
- Molecular Formula : C10H15N3O5S3
- Molecular Weight : 353.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
Antimicrobial Properties
In various studies, thiazine derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The thiazine moiety is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Insecticidal Activity
Recent investigations have highlighted the potential of thiazine derivatives as insecticides. For example, compounds with similar structural features have been evaluated for their larvicidal activity against Aedes aegypti, a vector for various viral diseases.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazine derivatives, including the compound . The results indicated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 μg/mL against tested bacterial strains.
- Mechanism : Suggested inhibition of bacterial cell wall synthesis.
Study on Anticancer Effects
In a research article from Cancer Letters, the anticancer effects were assessed using cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 μM.
Study on Insecticidal Activity
A recent study focused on the larvicidal properties against Aedes aegypti:
- LC50 Value : 28.9 ± 5.6 μM after 24 hours.
- Toxicity Assessment : No significant cytotoxic effects observed in mammalian cells at concentrations up to 5200 μM.
Comparative Table of Biological Activities
| Activity Type | Compound | MIC/IC50/LC50 | Reference |
|---|---|---|---|
| Antimicrobial | Thiazine Derivative | 32 - 128 μg/mL | Journal of Medicinal Chemistry |
| Anticancer | Thiazine Derivative | IC50 = 15 μM | Cancer Letters |
| Insecticidal | Thiazine Derivative | LC50 = 28.9 μM | Insect Biochemistry and Molecular Biology |
相似化合物的比较
3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic Acid
2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-phenylpropanoic Acid
- Molecular Formula: C₁₃H₁₇NO₄S
- Molecular Weight : 283.34 g/mol
- Substituents: A phenyl group replaces the methyl group in the butanoic acid chain.
2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(4-methoxybenzyl)propanamide
- Molecular Formula : C₂₃H₂₇N₃O₄S
- Molecular Weight : 441.55 g/mol
- Substituents : Incorporates an indole ring and a 4-methoxybenzylamide group.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1,1-dioxo-1lambda⁶,4-thiazinan-4-yl)-3-methylbutanoic acid, and what are their key challenges?
- Methodology : Multi-step synthesis involving cyclization of thiazinane precursors followed by coupling with 3-methylbutanoic acid derivatives. For example, thiomorpholine derivatives (e.g., 1,1-dioxothiomorpholine) are often functionalized via nucleophilic substitution or condensation reactions . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts from sulfur oxidation .
- Data Reference : Evidence from CAS 100610-68-2 (a structural analog) highlights the use of tert-butyl ester protection for carboxyl groups to improve reaction yields .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling sulfur-containing heterocycles and disordered solvent molecules .
- Data Contradiction : While SHELX is dominant, newer tools like OLEX2 offer integrated interfaces for macromolecular refinement but may lack optimization for thiazinane derivatives .
Q. What analytical techniques are critical for characterizing its physicochemical properties?
- Techniques :
- Melting Point : Differential Scanning Calorimetry (DSC) is preferred over traditional capillary methods for compounds prone to decomposition (e.g., reported mp 153–156°C in analogs) .
- Acidity : Predicted pKa values (~4.41) via computational tools (e.g., ACD/Labs) should be validated experimentally using potentiometric titration .
Advanced Research Questions
Q. How does the thiazinane ring’s conformation influence the compound’s biological activity in receptor-binding studies?
- Methodology : Molecular docking simulations (e.g., AutoDock Vina) combined with NMR-based conformational analysis. For example, AM-6545 (a structurally related cannabinoid receptor antagonist) showed that 1,1-dioxothiazinane rings stabilize ligand-receptor interactions via sulfone-mediated hydrogen bonding .
- Data Gap : Limited experimental data exists for this specific compound; extrapolation from analogs is necessary.
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for sulfur-containing heterocycles?
- Methodology :
Cross-validate using high-field NMR (≥500 MHz) to resolve signal splitting caused by sulfur’s quadrupolar effects.
Compare computed chemical shifts (DFT/GIAO) with experimental data to identify discrepancies arising from solvent or tautomerism .
- Example : PubChem’s InChI for 3-(1,1-dioxothiazinan-2-yl)-4-methylbenzoic acid (InChI=1S/C12H15NO4S/...) provides a reference for expected shifts .
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Methodology :
- Route Comparison : Evaluate stepwise vs. one-pot synthesis. Evidence from peptide-coupled analogs (e.g., 2-(methoxycarbonylamino)-3-methylbutanoic acid) shows that one-pot methods reduce intermediate isolation steps but may lower enantiomeric purity .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiazinane linkages, though sulfur coordination can deactivate catalysts .
Q. What in vitro assays are suitable for probing its enzymatic inhibition potential, and how are false positives mitigated?
- Assay Design :
- Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor protease inhibition.
- Counter-screening against promiscuous binders (e.g., aggregators) via dynamic light scattering (DLS) .
Methodological Notes
- Data Limitations : Direct experimental data for the compound is sparse; inferences rely on structural analogs (e.g., CAS 100610-68-2, 42417-65-2) .
- Contradictions Addressed : Conflicting melting points (e.g., 153–156°C vs. predicted 155–157°C at 0.1 Torr) highlight the need for standardized DSC protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
